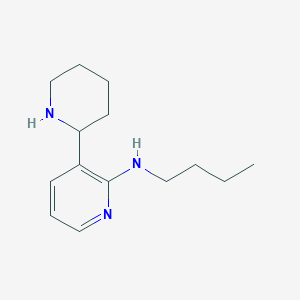![molecular formula C9H9NS B13012336 3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
3,6-Dimethylbenzo[d]isothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylbenzo[d]isothiazole is an organic compound belonging to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-dimethylbenzothioamide with a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like iodine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
3,6-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated isothiazole derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
科学的研究の応用
3,6-Dimethylbenzo[d]isothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,6-Dimethylbenzo[d]isothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions can play a role in its biological effects.
類似化合物との比較
Similar Compounds
Benzisothiazole: Lacks the methyl groups at the 3 and 6 positions.
4,6-Dimethylbenzo[d]isothiazole: Methyl groups are positioned differently on the benzene ring.
2-Methylbenzo[d]isothiazole: Only one methyl group is present.
Uniqueness
3,6-Dimethylbenzo[d]isothiazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as melting point and solubility, as well as distinct interactions with other molecules.
特性
分子式 |
C9H9NS |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
3,6-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3 |
InChIキー |
CGYYSBKHPKZCTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=NS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


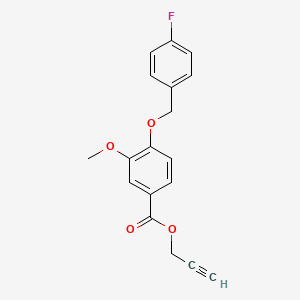
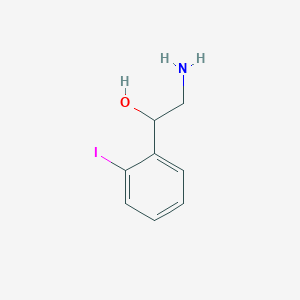
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
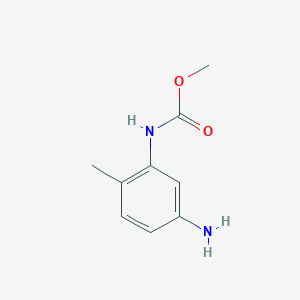

![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
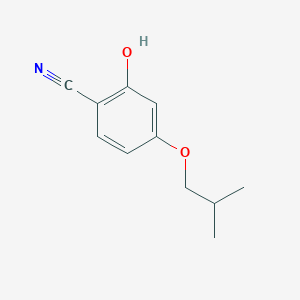
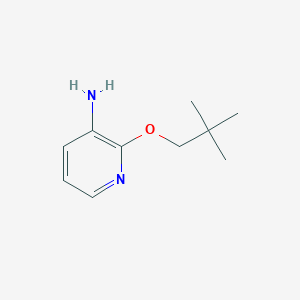
![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)

![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
